2-(Cyclopropylmethoxy)aniline Hydrochloride
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Overview
Description
2-(Cyclopropylmethoxy)aniline Hydrochloride is an organic compound with the molecular formula C10H13NO·HCl. It is a derivative of aniline, where the hydrogen atom in the aniline is replaced by a cyclopropylmethoxy group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)aniline Hydrochloride typically involves the reaction of cyclopropylmethanol with aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to maximize yield and purity. The final product is often purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)aniline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents and other nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
2-(Cyclopropylmethoxy)aniline Hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)aniline Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxy)aniline: Similar in structure but lacks the cyclopropyl group.
2-(Ethoxy)aniline: Contains an ethoxy group instead of a cyclopropylmethoxy group.
2-(Cyclopropylmethoxy)benzene: Similar structure but lacks the amino group.
Uniqueness
2-(Cyclopropylmethoxy)aniline Hydrochloride is unique due to the presence of both the cyclopropylmethoxy group and the amino group. This combination imparts specific chemical and biological properties that make it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H14ClNO |
---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c11-9-3-1-2-4-10(9)12-7-8-5-6-8;/h1-4,8H,5-7,11H2;1H |
InChI Key |
PSDHLKAMCJIGRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC=CC=C2N.Cl |
Origin of Product |
United States |
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